N-1H-Indazol-5-yl-4-piperidinecarboxamide
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Overview
Description
N-(2H-indazol-5-yl)piperidine-4-carboxamide is a heterocyclic compound that features an indazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-indazol-5-yl)piperidine-4-carboxamide typically involves the formation of the indazole ring followed by the attachment of the piperidine-4-carboxamide moiety. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay under an oxygen atmosphere .
Industrial Production Methods
Industrial production of N-(2H-indazol-5-yl)piperidine-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2H-indazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the indazole ring can yield dihydroindazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydroindazole derivatives, and various substituted indazole compounds .
Scientific Research Applications
N-(2H-indazol-5-yl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antibacterial agent.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2H-indazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can act as a pharmacophore, binding to active sites and modulating the activity of enzymes like kinases. This modulation can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A similar compound with a different tautomeric form.
2H-indazole: The parent compound without the piperidine-4-carboxamide moiety.
Indazole derivatives: Compounds with various substitutions on the indazole ring, such as N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine.
Uniqueness
N-(2H-indazol-5-yl)piperidine-4-carboxamide is unique due to its specific combination of the indazole and piperidine-4-carboxamide moieties, which confer distinct pharmacological properties. This combination allows for enhanced binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c18-13(9-3-5-14-6-4-9)16-11-1-2-12-10(7-11)8-15-17-12/h1-2,7-9,14H,3-6H2,(H,15,17)(H,16,18) |
InChI Key |
JWXRCHNLSAJZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
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